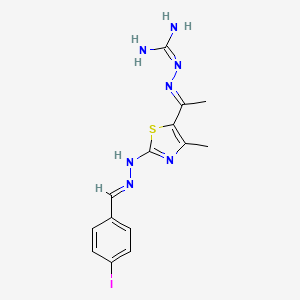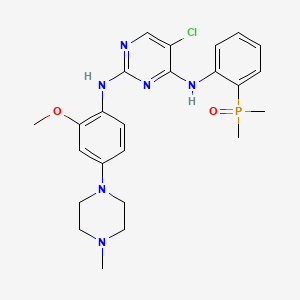
Alk-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk-IN-12 is a potent and orally active inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in inhibiting ALK with an IC50 value of 0.18 nM. Additionally, it also inhibits insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (InsR) with IC50 values of 20.3 nM and 90.6 nM, respectively .
Méthodes De Préparation
The synthesis of Alk-IN-12 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a phosphine oxide-containing structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve consistent quality and efficiency .
Analyse Des Réactions Chimiques
Alk-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Alk-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of ALK and related kinases. In biology, it helps in understanding the role of ALK in cellular signaling pathways and its implications in cancer progression. In medicine, this compound is being investigated for its potential as a therapeutic agent for ALK-positive cancers, including NSCLC. Additionally, it has applications in the development of diagnostic assays and drug screening platforms .
Mécanisme D'action
The mechanism of action of Alk-IN-12 involves the inhibition of ALK, which prevents the phosphorylation and subsequent activation of downstream signaling pathways such as STAT3 and AKT. This inhibition leads to reduced tumor cell viability and proliferation. This compound also targets IGF1R and InsR, further contributing to its antitumor activity. The molecular targets and pathways involved in its mechanism of action make it a promising candidate for targeted cancer therapy .
Comparaison Avec Des Composés Similaires
Alk-IN-12 is unique compared to other ALK inhibitors due to its high potency and selectivity. Similar compounds include crizotinib, alectinib, brigatinib, ceritinib, and lorlatinib. Each of these compounds has its own advantages and limitations. For instance, crizotinib was the first ALK inhibitor approved for clinical use, but it has limitations in terms of resistance mutations. Alectinib and brigatinib are second-generation inhibitors with improved efficacy and safety profiles. Lorlatinib is a third-generation inhibitor designed to overcome resistance to earlier ALK inhibitors. This compound stands out due to its potent inhibition of both ALK and IGF1R/InsR, making it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H30ClN6O2P |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H30ClN6O2P/c1-30-11-13-31(14-12-30)17-9-10-19(21(15-17)33-2)28-24-26-16-18(25)23(29-24)27-20-7-5-6-8-22(20)34(3,4)32/h5-10,15-16H,11-14H2,1-4H3,(H2,26,27,28,29) |
Clé InChI |
YHWJHUBPWLCING-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


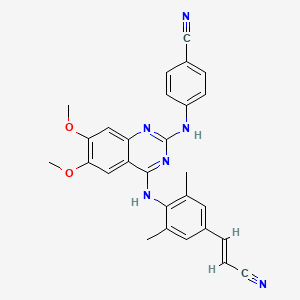
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

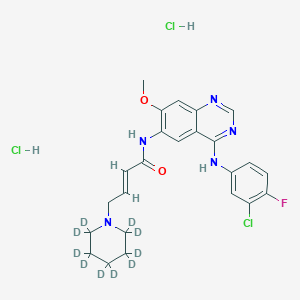
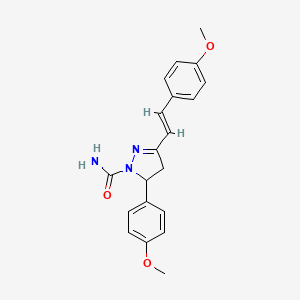

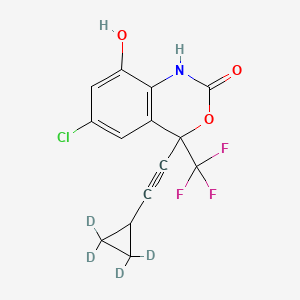
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)



